ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactionsKey reagents include ethyl bromoacetate, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the compound .
Scientific Research Applications
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: Shares the pyrazole moiety but lacks the benzothiazole ring.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the benzothiazole structure.
Benzothiazole derivatives: Compounds with the benzothiazole ring but different substituents.
Uniqueness
Ethyl (2E)-2-[(1,5-dimethyl-1H-pyrazole-3-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is unique due to its combination of the benzothiazole and pyrazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1,5-dimethylpyrazole-3-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-5-22-14-8-7-12(17(24)25-6-2)10-15(14)26-18(22)19-16(23)13-9-11(3)21(4)20-13/h7-10H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCRJJIRJYOGFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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